2-Nitro[1,1'-biphenyl]-4-amine
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Overview
Description
2-Nitro[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure with a nitro group at the 2-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures. The intermediate product, 4’-chloro-2-nitro-1,1’-biphenyl, is then subjected to reduction using a reducing agent like sodium borohydride (NaBH4) in the presence of cobalt sulfate (CoSO4) to yield 2-amino-4’-chloro-1,1’-biphenyl .
Industrial Production Methods
Industrial production methods for 2-Nitro[1,1’-biphenyl]-4-amine often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Nitro[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Solvents: Ethanol, water, dichloromethane.
Major Products Formed
Reduction: 2-Amino[1,1’-biphenyl]-4-amine.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro[1,1’-biphenyl]-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound may also act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dinitro[1,1’-biphenyl]-2-amine: Similar structure but with an additional nitro group, leading to different chemical properties and reactivity.
2-Nitrobiphenyl: Lacks the amine group, resulting in different applications and reactivity.
Uniqueness
2-Nitro[1,1’-biphenyl]-4-amine is unique due to the presence of both a nitro and an amine group on the biphenyl structure
Properties
CAS No. |
7379-18-2 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-nitro-4-phenylaniline |
InChI |
InChI=1S/C12H10N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
SDCYNTVERGVIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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